molecular formula C12H18N2O B10794153 Methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate

Methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate

Cat. No.: B10794153
M. Wt: 206.28 g/mol
InChI Key: RQUMBCGHAHAYKK-UHFFFAOYSA-N
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Description

Methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropylamine core linked to a pyridinyl ether moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate typically involves multiple steps, starting with the preparation of the pyridinyl ether intermediate. This intermediate is then reacted with a cyclopropylamine derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include pyridine, cyclopropylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and the use of high-purity reagents to achieve the desired product quality. Purification steps such as crystallization and chromatography are employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; reactions often require catalysts and specific temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may inhibit or activate signaling pathways, leading to changes in gene expression, protein function, or metabolic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate stands out due to its unique combination of a cyclopropylamine core and a pyridinyl ether moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-methyl-1-(3-pyridin-3-yloxypropyl)cyclopropan-1-amine

InChI

InChI=1S/C12H18N2O/c1-13-12(6-7-12)5-3-9-15-11-4-2-8-14-10-11/h2,4,8,10,13H,3,5-7,9H2,1H3

InChI Key

RQUMBCGHAHAYKK-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)CCCOC2=CN=CC=C2

Origin of Product

United States

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